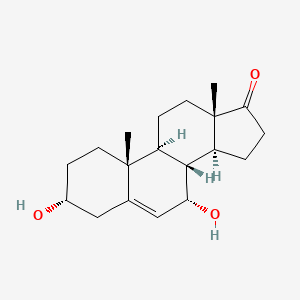
3alpha,7alpha-Dihydroxyandrost-5-en-17-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3alpha,7alpha-Dihydroxyandrost-5-en-17-one is a steroidal compound that belongs to the class of androstanoids. It is characterized by the presence of hydroxyl groups at the 3alpha and 7alpha positions on the androst-5-en-17-one backbone. This compound is a derivative of dehydroepiandrosterone (DHEA) and is known for its biological activities, including anti-inflammatory and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3alpha,7alpha-Dihydroxyandrost-5-en-17-one typically involves the hydroxylation of dehydroepiandrosterone (DHEA). One common method is the biotransformation of DHEA using microbial strains such as Gibberella sp. and Absidia coerulea. These microorganisms catalyze the hydroxylation at the 7alpha position under optimized conditions, including specific media ingredients, culture time, and inoculum rate .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar biotransformation techniques. The process involves the fermentation of DHEA with selected microbial strains, followed by extraction and purification of the desired product. The yield and efficiency of the process can be enhanced through optimization of fermentation parameters .
Chemical Reactions Analysis
Types of Reactions
3alpha,7alpha-Dihydroxyandrost-5-en-17-one undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidation of the hydroxyl groups to form corresponding ketones.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as NADP+ and reducing agents like NADPH. The reactions are typically carried out under controlled conditions to ensure the selective transformation of the compound .
Major Products
The major products formed from the oxidation of this compound include 3beta-hydroxy-5-androstene-7,17-dione. This product is formed through the oxidation of the 7alpha-hydroxyl group .
Scientific Research Applications
3alpha,7alpha-Dihydroxyandrost-5-en-17-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various steroidal compounds.
Biology: The compound is studied for its role in metabolic pathways and its effects on cellular processes.
Industry: The compound is utilized in the production of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 3alpha,7alpha-Dihydroxyandrost-5-en-17-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to estrogen receptors, thereby modulating the expression of genes involved in inflammatory and oxidative stress responses. Additionally, it acts as an antioxidant by inhibiting reactions brought about by dioxygen or peroxides .
Comparison with Similar Compounds
3alpha,7alpha-Dihydroxyandrost-5-en-17-one can be compared with other similar compounds, such as:
7beta-Hydroxydehydroepiandrosterone (7beta-OH-DHEA): This compound is a stereoisomer with a hydroxyl group at the 7beta position.
16alpha-Hydroxydehydroepiandrosterone (16alpha-OH-DHEA): This compound has a hydroxyl group at the 16alpha position and is known for its distinct biological activities.
The uniqueness of this compound lies in its specific hydroxylation pattern, which imparts unique biological properties and potential therapeutic applications.
Properties
CAS No. |
502849-04-9 |
|---|---|
Molecular Formula |
C19H28O3 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
(3R,7S,8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H28O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h10,12-15,17,20-21H,3-9H2,1-2H3/t12-,13+,14+,15-,17+,18+,19+/m1/s1 |
InChI Key |
OLPSAOWBSPXZEA-VFELUIQASA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)[C@@H](C=C4[C@@]3(CC[C@H](C4)O)C)O |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)C(C=C4C3(CCC(C4)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















